PU-H71 hydrate - 1215828-29-7

PU-H71 hydrate

Catalog Number: EVT-1755054
CAS Number: 1215828-29-7
Molecular Formula: C18H23IN6O3S
Molecular Weight: 530.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PU-H71 was developed as part of a research initiative aimed at synthesizing potent inhibitors of Hsp90. It belongs to a class of compounds that utilize a purine scaffold, which is essential for its binding affinity to the target protein. The hydrate form indicates that the compound includes water molecules in its crystalline structure, which can influence its solubility and biological activity.

Synthesis Analysis

Methods

The synthesis of PU-H71 has been documented through several methodologies, focusing on the construction of its purine core. A common synthetic route involves:

  1. Formation of the Purine Scaffold: The initial step typically includes the condensation of appropriate precursors to form the purine ring system.
  2. Functionalization: Subsequent reactions introduce various side chains that enhance the compound's binding affinity for Hsp90.
  3. Hydration: Finally, the compound is crystallized in a hydrated form to stabilize its structure for biological assays.

Technical details highlight that high-performance liquid chromatography (HPLC) is often employed for purification, ensuring that the final product is free from impurities that could affect experimental outcomes .

Molecular Structure Analysis

Structure and Data

The molecular structure of PU-H71 features a purine base with specific substitutions that are critical for its interaction with Hsp90. Key structural components include:

  • Purine Core: The central structure provides a scaffold for binding.
  • Side Chains: Various alkyl and aryl groups enhance hydrophobic interactions with the target protein.

Data from X-ray crystallography studies reveal that PU-H71 binds to Hsp90 through multiple interactions, including hydrogen bonding and hydrophobic contacts, which are essential for its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

PU-H71 undergoes specific chemical reactions that facilitate its interaction with Hsp90. Notably:

  • Binding Reaction: The primary reaction involves the formation of a complex between PU-H71 and Hsp90, which is characterized by high-affinity binding (dissociation constant around 10 nanomolar).
  • Metabolic Reactions: In biological systems, PU-H71 can be metabolized by liver enzymes, affecting its pharmacokinetics and bioavailability.

Studies employing mass spectrometry have elucidated these interactions, providing insights into the metabolic pathways involved .

Mechanism of Action

Process and Data

PU-H71 exerts its effects by binding to the C-terminal domain of Hsp90, leading to:

  1. Inhibition of Chaperone Activity: This prevents proper folding and stabilization of client proteins, many of which are oncogenic.
  2. Client Protein Degradation: The disruption in chaperone function leads to increased degradation of misfolded or unstable proteins via proteasomal pathways.

Experimental data indicate that treatment with PU-H71 results in reduced levels of several key oncogenic proteins within cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PU-H71 hydrate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in aqueous environments due to hydrophobic characteristics.
  • Stability: The hydrate form enhances stability under physiological conditions compared to anhydrous forms.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy have been utilized to confirm these properties .

Applications

Scientific Uses

PU-H71 has significant applications in scientific research, particularly in cancer biology:

  • Cancer Therapeutics: Its primary application is as an anti-cancer agent due to its ability to inhibit Hsp90, affecting tumor growth and survival.
  • Biochemical Probes: Derivatives of PU-H71 have been developed as fluorescent probes for studying Hsp90 dynamics within live cells, enabling real-time monitoring of protein interactions .
  • Research Tool: It serves as a valuable tool in understanding the role of heat shock proteins in various diseases beyond cancer, including neurodegenerative disorders.
Molecular Mechanisms of PU-H71-Mediated Epichaperome Inhibition

ATP-Competitive Binding Dynamics to HSP90 Isoforms

PU-H71 (8-[(6-iodo-1,3-benzodioxol-5-yl)thio]-9-[3-(isopropylamino)propyl]-9H-purin-6-amine hydrate) binds the N-terminal ATP-binding pocket of HSP90 isoforms with distinct kinetic and structural properties. X-ray crystallography (2.10 Å resolution) reveals that its purine scaffold inserts into the hydrophobic ATP-binding cleft of HSP90α, forming hydrogen bonds with Asp93 and water-mediated interactions with Thr184. The iodobenzodioxolyl group occupies a sub-pocket typically closed in apo-HSP90, inducing a conformational shift in Phe138 that stabilizes the complex [7]. Comparative studies show PU-H71 binds cytosolic HSP90α/β and endoplasmic reticulum GRP94 (HSP90B1) with dissociation constants (Kd) of 20–50 nM, while mitochondrial TRAP1 exhibits 10-fold lower affinity due to steric hindrance from Met131 in the ATP-binding site [3] [8].

Table 1: PU-H71 Binding Affinity Across HSP90 Isoforms

IsoformCellular LocalizationKd (nM)Key Binding Determinants
HSP90αCytosol22 ± 3Asp93, Thr184, Phe138
HSP90βCytosol35 ± 5Asp95, Thr186, Phe140
GRP94Endoplasmic Reticulum48 ± 6Asp122, Phe199, Leu163
TRAP1Mitochondria420 ± 30Met131, Gly135

Differential binding is governed by isoform-specific residues: In GRP94, PU-H71 engages Site 1 (lined by Leu104, Leu163, Val209), whereas Site 2 (containing Phe199) remains inaccessible without large conformational shifts. By contrast, HSP90α lacks a stable Site 2 pocket due to Phe138 rigidity, forcing PU-H71 into Site 1 with higher entropic penalty [3]. This explains PU-H71’s 20-fold selectivity for cancer-associated epichaperomes over isolated HSP90 in normal cells.

Conformational Locking of Client Protein-HSP90 Complexes

PU-H71 stabilizes a "closed" conformation in HSP90-client complexes, preventing ATPase-driven chaperone cycling. Biochemical analyses demonstrate that PU-H71-bound HSP90 exhibits <5% ATP hydrolysis rate compared to apo-HSP90, effectively freezing client interactions [5]. This locking mechanism is amplified in epichaperome networks, where HSP90 exists in multimeric complexes with co-chaperones (HOP, AHA1) and HSP70. Native polyacrylamide gel electrophoresis shows PU-H71 increases the molecular weight of HSP90 complexes from ~200 kDa to >1 MDa in MDA-MB-231 cells, indicating stable incorporation of client proteins [5].

Critical to this process is PU-H71’s interaction with the hydrophobic linker between helices H4 and H5. Molecular dynamics simulations reveal that PU-H71 binding displaces the catalytic residue Arg380, disrupting the "ATP lid" closure mechanism. Consequently, kinase clients (e.g., BRAF, EGFR) remain trapped in chaperone complexes with distorted tertiary structures, exposing degrons for ubiquitination [1] [6].

Proteasomal Degradation of Oncogenic Client Proteins

Conformational locking by PU-H71 triggers ubiquitin-proteasome-dependent degradation of HSP90-dependent oncoproteins. In triple-negative breast cancer (TNBC) models, PU-H71 (100 nM, 24h) reduces:

  • Kinases: EGFR (82% ± 5%), AKT (78% ± 7%)
  • Transcription factors: BCL6 (90% ± 3%), HIF-1α (85% ± 6%)
  • Apoptosis regulators: Survivin (75% ± 8%) [1] [4]

Mechanistically, PU-H71 promotes C-terminal phosphorylation of HSP90 by casein kinase 2, enhancing CHIP (C-terminus of HSC70-interacting protein) E3 ligase recruitment. Immunoprecipitation assays confirm 3.5-fold increased CHIP-HSP90 binding in PU-H71-treated myeloma cells versus controls [8]. Degradation kinetics vary among clients: IκB kinase β (IKKβ) exhibits a half-life of 1.2h post-PU-H71 versus 8h baseline, while RAF1 requires >6h for complete depletion due to stable HOP interactions [6] [8].

Table 2: Key Oncogenic Clients Degraded by PU-H71

Client ProteinFunction*Degradation Efficiency (%)Half-Life Reduction
BCL6Transcriptional repressor90 ± 34.2-fold
IKKβNF-κB activator88 ± 56.7-fold
AKT1Ser/Thr kinase78 ± 73.1-fold
HER2Receptor tyrosine kinase75 ± 42.8-fold
METHepatocyte growth factor receptor70 ± 62.5-fold

*Measured in TNBC cells after 24h exposure to 100 nM PU-H71 [1] [4] [6]

Disruption of Stress-Adaptive Chaperone Networks in Malignancy

Cancer cells rewire chaperone systems into stable epichaperomes that buffer proteotoxic stress. PU-H71 preferentially targets these networks through two mechanisms:

  • Epichaperome Integration Disruption: In "type 1" tumors (defined by HSP90 complexes with pI ≥5), PU-H71 dissociates HSP90-HSC70 scaffolding proteins (HOP, HSP110), reducing complex molecular weight from >1 MDa to ~300 kDa. This is quantified by 2D gel electrophoresis showing loss of high-pI HSP90 species within 4h of exposure [5].
  • Unfolded Protein Response (UPR) Activation: PU-H71 inhibits GRP94 (HSP90B1), disrupting ER proteostasis. Myeloma cells treated with PU-H71 (150 nM) show 4-fold increased XBP-1 splicing and eIF2α phosphorylation, indicating PERK pathway activation. This culminates in caspase-9-mediated apoptosis specifically in secretory malignancies [8].

Notably, epichaperome-positive cells exhibit 95% loss of viability when HSP90 is depleted, whereas normal cells maintain 80% viability due to unintegrated chaperome pools [5].

Differential Target Engagement in Cancer vs. Normal Cellular Proteomes

PU-H71’s tumor selectivity arises from preferential binding to HSP90 conformations enriched in malignancies. Comparative photaffinity labeling shows PU-H71 engages 7.2% ± 1.3% of total HSP90 in normal mammary epithelial cells versus 82.5% ± 4.8% in MDA-MB-231 tumors [5]. This differential engagement is driven by:

  • Oncoprotein Complexes: HSP90 adopts a high-affinity conformation when bound to kinase clients (e.g., HER2, BCR-ABL), exposing the PU-H71-binding pocket. Surface plasmon resonance confirms Kd values drop from 126 nM for isolated HSP90 to 42 nM in HER2-HSP90 complexes [7].
  • Post-Translational Modifications: Tumor-specific phosphorylation (Tyr38, Ser226) and acetylation (Lys294) alter HSP90’s ATP-binding pocket flexibility, increasing PU-H71 association rates by 15-fold [1].
  • Epichaperome Prevalence: Over 50% of solid and hematologic tumors exhibit integrated HSP90-HSC70 networks, detectable by PU-H71-based PET imaging probes. These tumors show 8.4-fold higher drug accumulation than normal tissues in xenograft models [5].

Table 3: PU-H71 Selectivity in Tumor vs. Normal Proteomes

Cellular ContextHSP90 ConformationPU-H71 Binding Affinity (Kd)Epichaperome Prevalence
Normal epitheliumPrimarily apo or ATP-bound126 ± 15 nM<5% of HSP90 pools
HER2+ breast cancerOncoprotein-complexed42 ± 6 nM65–80% of HSP90 pools
MYC-driven lymphomaIntegrated epichaperome29 ± 4 nM>90% of HSP90 pools
TNFα-stimulated stromaStress-induced oligomers88 ± 9 nM20–40% of HSP90 pools

Data adapted from biochemical and cellular studies [1] [5] [7]

Properties

CAS Number

1215828-29-7

Product Name

PU-H71 hydrate

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate

Molecular Formula

C18H23IN6O3S

Molecular Weight

530.4 g/mol

InChI

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2

InChI Key

ZUGBRIZOLBTCHT-UHFFFAOYSA-N

SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O

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